molecular formula C14H17N3O2 B7784004 1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid

1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid

Cat. No.: B7784004
M. Wt: 259.30 g/mol
InChI Key: RHDRVUGJDOOWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid is a compound that features a benzimidazole ring fused with a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methylbenzimidazole with piperidine-4-carboxylic acid under specific conditions to form the desired product . The reaction often requires the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce fully reduced piperidine derivatives .

Scientific Research Applications

1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, making the compound a candidate for drug development .

Comparison with Similar Compounds

Uniqueness: 1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid stands out due to its combined benzimidazole and piperidine rings, which confer unique chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in medicinal chemistry .

Properties

IUPAC Name

1-(1-methylbenzimidazol-2-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-16-12-5-3-2-4-11(12)15-14(16)17-8-6-10(7-9-17)13(18)19/h2-5,10H,6-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDRVUGJDOOWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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